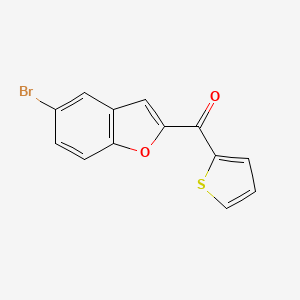

5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran

Description

Properties

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2S/c14-9-3-4-10-8(6-9)7-11(16-10)13(15)12-2-1-5-17-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSLEJKACKUKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran typically involves the following steps:

Bromination of Benzofuran: The bromination of benzofuran is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an inert solvent such as dichloromethane at room temperature.

Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride or oxalyl chloride. The reaction is typically conducted under reflux conditions in an inert solvent like dichloromethane.

Coupling Reaction: The brominated benzofuran is then coupled with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature to yield 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran.

Industrial Production Methods

Industrial production of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperatureroom temperature to reflux.

Substitution: Amines, thiols, alkoxides; basepotassium carbonate; solventdimethylformamide; temperatureroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Substituted benzofurans with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran. For instance, derivatives of thiophene-2-carbonyl amino acids were synthesized and evaluated for their ability to inhibit factor inhibiting HIF-1 (FIH-1), a critical protein in cancer progression. The results indicated that these compounds could activate hypoxia-inducible factor (HIF), which plays a role in tumor growth under low oxygen conditions .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of similar compounds has been extensively studied. For example, the incorporation of halogen atoms at specific positions on the thiophene moiety significantly influenced the antiproliferative activity against various cancer cell lines. A compound with a bromo group at position 5 exhibited enhanced activity compared to its chloro counterpart, suggesting that halogenation can be a strategic modification for developing more potent anticancer agents .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran can be achieved through multiple synthetic pathways. One efficient method involves the condensation of thiophene-2-carboxylic acids with appropriate benzofuran derivatives. This modular approach allows for the introduction of various functional groups, which can be tailored to enhance biological activity or solubility .

2.2 Photophysical Properties

The photophysical characteristics of benzofuran derivatives have been investigated for their potential use in photodynamic therapy (PDT). Compounds like 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran exhibit unique absorption properties that can be exploited for targeted cancer treatments using light activation .

Case Studies

3.1 In Vitro Evaluation

A series of in vitro studies demonstrated the efficacy of thiophene-containing compounds in inhibiting cell proliferation across different cancer cell lines, including A-375 (melanoma) and MCF-7 (breast cancer). The IC50 values indicated significant antiproliferative effects, particularly when specific substituents were introduced into the molecular structure .

3.2 Mechanistic Insights

Mechanistic studies involving docking simulations have provided insights into how these compounds interact with cellular targets such as tubulin and other proteins involved in cell cycle regulation. This understanding aids in the rational design of new derivatives with improved efficacy and specificity .

Data Tables

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran | 0.79 | A-375 | Tubulin inhibition |

| 5-Bromo derivative with oxime group | 0.28 | MCF-7 | HIF activation |

| Unsubstituted thiophene derivative | 8.22 | HT-29 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects and Properties

The following table compares 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran with key structural analogues, focusing on substituent effects, molecular properties, and pharmacological relevance.

Key Comparative Insights

Halogen Bonding: Bromine at the 5-position participates in Br···Br or Br···O interactions in analogues like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, stabilizing crystal lattices .

Pharmacological Potential: While direct data for the target compound are lacking, ethyl 5-bromo-1-benzofuran-2-carboxylate demonstrates antimicrobial activity, suggesting that the benzofuran core and bromine substitution are critical for bioactivity .

Synthetic Accessibility :

- The target compound’s synthesis route is unspecified in the evidence, but analogues like 5-bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran are prepared via oxidation of methylsulfanyl precursors using 3-chloroperoxybenzoic acid .

Biological Activity

5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article will explore the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran features a benzofuran core substituted with a bromine atom and a thiophene-2-carbonyl group. The unique structure contributes to its diverse biological activities, particularly its interaction with biological targets at the molecular level.

1. Anti-Cancer Activity

Research has indicated that benzofuran derivatives, including those similar to 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran, exhibit significant anti-cancer properties. Various studies have highlighted their ability to inhibit cancer cell proliferation through different mechanisms:

- Mechanism of Action : The inhibition of specific signaling pathways involved in cell growth and survival is a common mechanism. For instance, compounds targeting hypoxia-inducible factors (HIFs) have shown promise in cancer treatment by disrupting tumor growth under low oxygen conditions .

- Case Studies : In vitro studies have demonstrated that derivatives with similar structural features can reduce cell viability in cancer lines such as A549 (lung adenocarcinoma) and SK-N-BE(2)c (neuroblastoma) cells. For example, compounds derived from furan and thiophene scaffolds were tested for their ability to activate HIF pathways which are crucial in cancer progression .

2. Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is another area where 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran may demonstrate efficacy:

- Activity Against Pathogens : Studies have shown that certain benzofuran derivatives possess activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structural modifications in these compounds can enhance their binding affinity to bacterial targets, leading to increased antimicrobial potency .

- Minimum Inhibitory Concentration (MIC) : In comparative studies, MIC values for similar compounds have been reported, indicating their effectiveness against various pathogens. For instance, some derivatives exhibited MIC values as low as 0.125 μg/mL against Mycobacterium tuberculosis, suggesting that structural enhancements can lead to significant increases in antimicrobial activity .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Pathogen/Cancer Type | MIC/IC50 Value |

|---|---|---|---|

| 5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran | Anti-cancer | A549 (lung adenocarcinoma) | TBD |

| Similar Benzofuran Derivative | Antimicrobial | Staphylococcus aureus | 0.125 μg/mL |

| Coumestan Derivative | Anti-TB | Mycobacterium tuberculosis | 0.0039 μg/mL |

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-benzofuran derivatives, and how can these methods be adapted for synthesizing 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran?

Q. How can the purity and structural integrity of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran be validated during synthesis?

- Methodological Answer : Use a combination of thin-layer chromatography (TLC) for initial purity assessment (e.g., hexane/ethyl acetate systems) and single-crystal X-ray diffraction for definitive structural confirmation. For example, derivatives like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran were validated via X-ray crystallography, revealing bond lengths (e.g., C–Br = 1.89 Å) and torsion angles critical for confirming stereochemistry . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are also essential for verifying molecular weight and substituent positions.

Advanced Research Questions

Q. How do substituents on the benzofuran core influence the crystal packing and intermolecular interactions of such compounds?

Q. What analytical challenges arise in distinguishing positional isomers of poly-substituted benzofuran derivatives, and how can they be resolved?

- Methodological Answer : Positional isomers (e.g., bromine at C5 vs. C6) pose challenges in NMR due to overlapping signals. Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can differentiate substituent proximity. For example, in 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran, methyl group orientations were resolved using 2D NMR correlations . High-performance liquid chromatography (HPLC) with chiral columns or ion mobility spectrometry (IMS) may further separate isomers based on differential mobility in gas-phase systems.

Q. What pharmacological screening strategies are recommended for assessing the bioactivity of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran derivatives?

- Methodological Answer : Prioritize in silico docking studies to predict binding affinities to targets like serotonin receptors (5-HT), given benzofuran's structural similarity to psychoactive compounds (e.g., 5-APB) . Follow with in vitro assays (e.g., cAMP accumulation for GPCR activity) and cytotoxicity profiling (MTT assay). For example, bromo-substituted benzofurans have shown modulated interactions with cytochrome P450 enzymes, requiring metabolic stability assays .

Contradictions and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.